AH 7725

Description

Properties

CAS No. |

33459-28-8 |

|---|---|

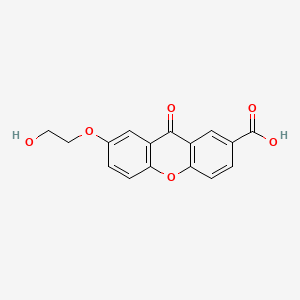

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

7-(2-hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid |

InChI |

InChI=1S/C16H12O6/c17-5-6-21-10-2-4-14-12(8-10)15(18)11-7-9(16(19)20)1-3-13(11)22-14/h1-4,7-8,17H,5-6H2,(H,19,20) |

InChI Key |

NADDLRWCPPNNBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)OCCO |

Appearance |

Solid powder |

Other CAS No. |

33459-28-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(2-hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid AH 7725 |

Origin of Product |

United States |

Foundational & Exploratory

AH 7725: An In-Depth Technical Review of its Mechanism of Action in Asthma

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 7725 is a historical, orally active anti-asthmatic compound with properties analogous to disodium (B8443419) cromoglycate. Its primary mechanism of action is the stabilization of mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators that trigger allergic asthma. This technical guide synthesizes the available, albeit limited, scientific information to provide a comprehensive overview of the core mechanism of action of this compound. Due to the vintage of the primary research, specific quantitative data such as binding affinities and detailed molecular signaling pathways for this compound are not extensively documented in publicly available literature. This document therefore focuses on the established principles of mast cell stabilization, drawing parallels with its structural and functional analogue, cromolyn (B99618), to elucidate the therapeutic action of this compound in the context of asthma.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The allergic phenotype of asthma is predominantly driven by a type I hypersensitivity reaction, in which the cross-linking of IgE antibodies on the surface of mast cells by allergens triggers their degranulation and the subsequent release of a cascade of inflammatory mediators. These mediators, including histamine, leukotrienes, and prostaglandins, are responsible for the acute bronchoconstriction and the initiation of a sustained inflammatory response.

This compound emerged in the 1970s as a promising orally bioavailable agent for the prophylactic treatment of allergic asthma.[1][2] Its development was based on the therapeutic paradigm established by disodium cromoglycate (cromolyn), a mast cell stabilizer that demonstrated the clinical utility of preventing mediator release as a strategy for asthma management. This guide will delve into the core mechanism of action of this compound, focusing on its role as a mast cell stabilizer.

Core Mechanism of Action: Mast Cell Stabilization

The central mechanism of action of this compound in asthma is the inhibition of mast cell degranulation.[3] By stabilizing the mast cell membrane, this compound prevents the release of pre-formed and newly synthesized inflammatory mediators that are responsible for the clinical manifestations of allergic asthma.

Inhibition of Histamine Release

Putative Molecular Signaling Pathway

The precise molecular targets of cromolyn-like drugs, including this compound, have been a subject of investigation for decades. The prevailing hypothesis is that these agents modulate critical intracellular signaling events that follow IgE receptor (FcεRI) cross-linking. A key event in mast cell activation is an increase in intracellular calcium concentration ([Ca2+]i). It is proposed that mast cell stabilizers interfere with this process.

Below is a diagram illustrating the putative signaling pathway of mast cell degranulation and the proposed site of action for this compound.

Quantitative Data

Due to the historical nature of the research on this compound, specific quantitative data such as receptor binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) are not well-documented in the currently accessible scientific literature. The table below is structured to present such data, but remains largely unpopulated for this compound, highlighting a significant gap in the available information. For comparative purposes, representative data for cromolyn sodium is included where available from historical literature.

| Parameter | This compound | Cromolyn Sodium (for comparison) | Assay/System |

| IC50 (Histamine Release) | Data not available | ~10-100 µM | Antigen-stimulated rat peritoneal mast cells |

| Receptor Binding Affinity (Ki) | Data not available | Not applicable (no specific high-affinity receptor identified) | N/A |

| Clinical Efficacy | Orally active, inhibits immediate asthmatic response[1][2] | Inhalation, inhibits immediate and late asthmatic responses | Human clinical trials |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not explicitly provided in the available publications. However, based on the context of the research era and the nature of the investigations, the following are representative methodologies that would have been employed.

In Vitro Mast Cell Degranulation Assay

This type of assay would have been fundamental to establishing the mast cell stabilizing properties of this compound.

References

- 1. Inhibition of experimental asthma in man by a new drug (this compound) active when given by mouth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Experimental Asthma in Man by a New Drug (this compound) Active when Given by Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of allergic reactions by cromoglycate and by a new series of compounds (AH 6556, AH 7079 and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

AH 7725: A Technical Deep Dive into a Pioneering Oral Anti-Allergic Agent

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AH 7725, a xanthene derivative developed in the early 1970s, represented a significant advancement in the pursuit of an orally active prophylactic treatment for allergic asthma. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, based on available scientific literature. While the compound showed initial promise in clinical studies by inhibiting immediate-type asthmatic responses, it did not progress to market. This guide summarizes the known chemical properties, proposed signaling pathways, and clinical findings, offering valuable insights for researchers in the field of anti-allergic drug discovery.

Discovery and Development History

The development of this compound can be traced back to the research efforts of the British pharmaceutical company Allen & Hanburys in the late 1960s and early 1970s. This era of respiratory research was largely influenced by the success of disodium (B8443419) cromoglycate, an effective mast cell stabilizer for asthma that required administration by inhalation. The primary objective for researchers at the time was to develop an analogue with similar efficacy but with the significant advantage of being orally bioavailable.

The "AH" designation in this compound is indicative of its origin with Allen & Hanburys, a company with a strong legacy in asthma therapy, including the development of the groundbreaking bronchodilator salbutamol. The key scientific communication on this compound appeared in a 1974 publication in the British Medical Journal by Assem, Evans, and McAllen.[1][2] This paper detailed a clinical study in patients with allergic asthma, providing the first human evidence of its potential as an oral prophylactic agent.

Despite the promising initial findings, this compound did not achieve commercialization. The specific reasons for the cessation of its development are not extensively documented in publicly available records, a common fate for many investigational drugs. Potential factors could have included insufficient long-term efficacy, an undesirable side-effect profile discovered in later studies, or the emergence of more promising therapeutic candidates.

Chemical Properties and Structure

This compound is chemically classified as a xanthene carboxylic acid. Its fundamental chemical and structural properties are detailed below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic Name | 7-(2-Hydroxyethoxy)-9-oxo-9H-xanthene-2-carboxylic acid |

| Chemical Formula | C16H12O6 |

| Molecular Weight | 300.26 g/mol |

| CAS Number | 33459-28-8 |

| Chemical Class | Xanthene, Benzopyran, Carboxylic Acid |

Mechanism of Action and Signaling Pathway

The pharmacological activity of this compound is reported to be analogous to that of disodium cromoglycate, functioning as a mast cell stabilizer. In allergic asthma, the cross-linking of IgE antibodies on the surface of mast cells by an allergen triggers a cascade of intracellular events, leading to degranulation and the release of a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins. These mediators are responsible for the acute bronchoconstriction and the initiation of the inflammatory response characteristic of an asthma attack.

By stabilizing the mast cell membrane, this compound is believed to inhibit this degranulation process. The precise molecular target of cromoglycate-like compounds has been a topic of extensive research. It is widely proposed that their mechanism involves the modulation of calcium ion (Ca²⁺) channels, thereby preventing the influx of extracellular calcium that is a critical trigger for mast cell degranulation.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound is thought to exert its anti-allergic effects at the cellular level.

Caption: Proposed mechanism of this compound in inhibiting allergen-induced mast cell degranulation.

Preclinical and Clinical Findings

Clinical Efficacy

The study was conducted in a small cohort of patients with allergic asthma and aimed to assess the protective effect of orally administered this compound against an antigen challenge.

Table 2: Summary of the 1974 Clinical Study of this compound

| Parameter | Finding |

| Study Population | 6 patients with allergic asthma |

| Intervention | Oral administration of this compound |

| Comparator | Likely placebo, though not explicitly stated in abstracts |

| Primary Endpoint | Prevention of immediate-type asthmatic response following antigen challenge |

| Results | Partial to complete inhibition of the immediate asthmatic response was observed in all patients. |

| Effect on Late-Phase Response | The late-phase asthmatic response was not affected by this compound treatment. |

Experimental Protocols

While the detailed experimental protocols from the original studies are not available, a generalized workflow for such a clinical investigation can be inferred. The process would involve patient selection, baseline measurements, drug administration, antigen challenge, and subsequent monitoring of the respiratory response.

Caption: A logical workflow diagram for a clinical trial evaluating an oral anti-allergic agent.

Conclusion

This compound was a pioneering effort in the development of oral anti-allergic drugs for asthma. Its progression to clinical testing demonstrated the potential of xanthene carboxylic acids as a chemical scaffold for mast cell stabilizers. Although it did not achieve clinical use, the research surrounding this compound contributed to the foundational knowledge of asthma pathophysiology and the development of subsequent generations of anti-inflammatory respiratory medications. The limited availability of comprehensive preclinical and clinical data precludes a full assessment of its therapeutic potential but underscores the challenges inherent in drug development. The story of this compound serves as a valuable case study for researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to AH 7725: A Novel Mast Cell Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 7725 is a xanthene-based carboxylic acid derivative with potent anti-asthmatic properties. Functioning as a mast cell stabilizer, it operates in a manner analogous to disodium (B8443419) cromoglycate but possesses the significant advantage of being orally active. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to serve as a technical resource for researchers in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound is chemically identified as 7-(2-Hydroxyethoxy)-9-oxo-9H-xanthene-2-carboxylic acid. Its structure is characterized by a tricyclic xanthenone core, functionalized with a carboxylic acid group and a hydroxyethoxy side chain.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 7-(2-Hydroxyethoxy)-9-oxo-9H-xanthene-2-carboxylic acid |

| SMILES | O=C(O)c1cc2c(cc1)oc3cc(OCCO)ccc3c2=O |

| Molecular Formula | C16H12O6 |

| Molecular Weight | 300.26 g/mol |

| CAS Number | 33459-28-8 |

| Physical State | Solid (presumed) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Pharmacology

Mechanism of Action

This compound exerts its therapeutic effect through the stabilization of mast cells, which are key players in the early phase of the asthmatic response. By stabilizing these immune cells, this compound inhibits their degranulation and the subsequent release of a cascade of inflammatory mediators, including histamine (B1213489) and leukotrienes. This action effectively blunts the immediate-type hypersensitivity reaction that leads to bronchoconstriction and other symptoms of an asthma attack. Its mechanism is considered to be similar to that of disodium cromoglycate.

Pharmacodynamics

Clinical studies have demonstrated that oral administration of this compound effectively inhibits the immediate-type asthmatic response following an antigen challenge. However, it has been noted that the drug does not appear to influence late-phase asthmatic responses.

Signaling Pathways in Mast Cell Stabilization

The stabilization of mast cells by cromolyn-like compounds, including presumably this compound, involves the modulation of intracellular signaling pathways that are triggered upon allergen-IgE binding to the high-affinity IgE receptor (FcεRI) on the mast cell surface. While the precise molecular targets of this compound have not been fully elucidated, the general pathway of mast cell degranulation and its potential points of inhibition are outlined below.

Experimental Protocols

Bronchial Challenge Test

The following is a generalized protocol for a bronchial challenge test as would have been conducted in the pivotal clinical study of this compound.

Objective: To assess the efficacy of this compound in preventing antigen-induced bronchoconstriction in asthmatic patients.

Materials:

-

This compound capsules (or placebo)

-

Specific antigen extract (e.g., mite or pollen)

-

Nebulizer

-

Spirometer

-

Emergency resuscitation equipment

Procedure:

-

Patient Selection: Six patients with a history of allergic asthma were selected.

-

Baseline Measurement: Baseline Forced Expiratory Volume in 1 second (FEV1) is measured using spirometry.

-

Drug Administration: Patients are administered a single oral dose of this compound or a placebo in a double-blind, crossover fashion.

-

Antigen Challenge: After a specified time for drug absorption, patients inhale a nebulized solution of the specific antigen to which they are sensitive.

-

Post-Challenge Monitoring: FEV1 is measured at regular intervals (e.g., 5, 10, 15, 30, 60 minutes) post-antigen inhalation to monitor for bronchoconstriction.

-

Assessment of Inhibition: The percentage fall in FEV1 after this compound administration is compared to the fall after placebo administration to determine the protective effect of the drug. A significant reduction in the fall of FEV1 indicates inhibition of the immediate asthmatic response.

Clinical Data

A key clinical trial investigating this compound involved a bronchial challenge test in six patients with allergic asthma. The study found that this compound was able to either partially or completely inhibit the immediate-type asthmatic response in all participants.[1] The results were statistically significant at the p<0.005 level.[1]

Table 2: Summary of Clinical Trial Results for this compound

| Parameter | Outcome | Reference |

| Study Design | Double-blind, placebo-controlled, crossover | [1] |

| Participants | 6 patients with allergic asthma | [1] |

| Intervention | Oral this compound | [1] |

| Primary Endpoint | Inhibition of immediate-type asthmatic response | [1] |

| Key Finding | Partial to complete inhibition in all patients | [1] |

| Statistical Significance | p < 0.005 | [1] |

| Effect on Late Response | No influence observed | [1] |

Conclusion

This compound represents a promising orally active anti-asthmatic agent with a mechanism of action centered on mast cell stabilization. Its ability to inhibit the immediate-type asthmatic response has been demonstrated in a clinical setting. Further research to fully elucidate its specific molecular targets within the mast cell signaling cascade and to characterize its physicochemical properties in more detail would be beneficial for its continued development and potential therapeutic application. The lack of effect on the late-phase response suggests that it may be most effective as a prophylactic treatment for immediate allergic reactions.

References

Unveiling the Pharmacological Profile of AH 7725: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 7725 is a synthetic, orally active xanthene carboxylic acid derivative developed in the 1970s as a potential anti-asthmatic agent. Exhibiting a pharmacological profile analogous to that of disodium (B8443419) cromoglycate (cromolyn sodium), its primary mechanism of action is understood to be the stabilization of mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators that trigger immediate-type allergic reactions. Clinical investigations have demonstrated its efficacy in attenuating the immediate asthmatic response to antigen challenges. However, a detailed quantitative pharmacological profile, including receptor binding affinities and specific enzyme inhibition data, is not extensively available in the public domain. This technical guide synthesizes the known information on this compound and, where data is lacking, draws parallels with the well-characterized pharmacology of cromolyn (B99618) sodium to provide a comprehensive overview for research and drug development professionals.

Introduction

This compound emerged from a research program aimed at identifying orally bioavailable alternatives to cromolyn sodium for the prophylactic treatment of asthma. Chemically identified as 9-oxo-9H-xanthene-2-carboxylic acid, 7-(carboxymethoxy)-, with the CAS number 33459-28-8, its structural features place it within the xanthene class of compounds. Early clinical studies confirmed its potential in mitigating allergic asthma, specifically the immediate-phase response following allergen exposure.

Pharmacological Profile of this compound

The publicly available data on the pharmacological profile of this compound is primarily qualitative, focusing on its functional effects in in vivo models of asthma.

Table 1: Summary of Known Pharmacological Properties of this compound

| Parameter | Description | Reference |

| Chemical Classification | Xanthene Carboxylic Acid | [1] |

| Proposed Mechanism of Action | Mast Cell Stabilization | [2][3] |

| Primary Pharmacological Effect | Inhibition of immediate-type allergic reactions | [2][3][4] |

| In Vivo Efficacy | Partial or complete inhibition of immediate asthmatic response to antigen challenge | [2][3][4] |

| Effect on Late-Phase Response | No significant influence observed | [2][3][4] |

| Route of Administration | Oral | [2][3][4] |

| Receptor Binding Affinity (Ki) | Data not publicly available | - |

| Functional Activity (EC50/IC50) | Data not publicly available | - |

Comparative Pharmacology: Cromolyn Sodium as a Surrogate

Given the limited quantitative data for this compound, the pharmacological profile of cromolyn sodium, a structurally and functionally related mast cell stabilizer, provides a valuable reference point.

Table 2: Representative Pharmacological Data for Cromolyn Sodium

| Parameter | Value | Species/System |

| Target | Mast Cell | Human |

| Mechanism of Action | Inhibition of degranulation | Human |

| IC50 (Histamine Release) | ~10-100 µM | Rat Peritoneal Mast Cells |

| Receptor Binding | No specific high-affinity receptor identified | - |

| Bioavailability (Oral) | <1% | Human |

| Half-life | ~80-90 minutes | Human |

Proposed Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is believed to mirror that of cromolyn sodium, which involves the stabilization of mast cell membranes. This action inhibits the influx of calcium ions (Ca2+) that is essential for the degranulation process following the cross-linking of IgE receptors by an allergen.

Caption: Proposed signaling pathway of mast cell stabilization by this compound.

Experimental Protocols

In Vivo Bronchial Challenge Test

This protocol is a generalized representation based on the description of the clinical study by Assem et al. (1974).[2][3][4]

Caption: Experimental workflow for the in vivo bronchial challenge study.

In Vitro Mast Cell Degranulation Assay

A standard protocol to assess mast cell stabilization in vitro involves sensitizing mast cells (e.g., rat basophilic leukemia RBL-2H3 cells or primary human mast cells) with IgE, followed by challenging with an antigen. The extent of degranulation is quantified by measuring the release of a marker enzyme, such as β-hexosaminidase, into the supernatant. The inhibitory effect of a compound like this compound would be determined by its ability to reduce the release of this marker.

Protocol Outline:

-

Cell Culture: Culture and maintain a suitable mast cell line.

-

Sensitization: Sensitize the mast cells with anti-DNP IgE overnight.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or a vehicle control.

-

Antigen Challenge: Induce degranulation by adding DNP-HSA.

-

Quantification of Degranulation:

-

Collect the supernatant.

-

Measure the activity of β-hexosaminidase in the supernatant using a chromogenic substrate.

-

Lyse the remaining cells to determine the total β-hexosaminidase activity.

-

Calculate the percentage of degranulation.

-

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of degranulation.

Discussion and Future Directions

This compound represents an early effort in the development of orally active mast cell stabilizers for asthma therapy. The available evidence strongly suggests a cromolyn-like mechanism of action, which is primarily the inhibition of mast cell degranulation. However, the lack of detailed, publicly accessible quantitative pharmacological data presents a significant gap in our understanding of its molecular interactions.

For future research, a comprehensive pharmacological characterization of this compound would be invaluable. This would include:

-

Receptor Binding Studies: To determine if this compound interacts with any specific cell surface or intracellular receptors.

-

Enzyme Inhibition Assays: To investigate potential off-target effects, such as inhibition of phosphodiesterases, which is a known mechanism of other anti-asthmatic xanthene derivatives like theophylline.

-

In Vitro Functional Assays: To quantify its potency (EC50/IC50) in inhibiting mediator release from mast cells of different origins (e.g., human lung mast cells).

-

Pharmacokinetic Studies: To detail its absorption, distribution, metabolism, and excretion profile, which would be crucial for understanding its oral efficacy.

Conclusion

This compound is an orally active xanthene derivative with demonstrated efficacy in inhibiting the immediate allergic asthmatic response. Its pharmacological profile is consistent with that of a mast cell stabilizer, similar to cromolyn sodium. While quantitative data on its specific molecular interactions are scarce, this guide provides a foundational understanding of its properties based on the available literature and analogy to its better-characterized counterpart. Further research is warranted to fully elucidate the detailed pharmacological profile of this compound and to explore the potential of this chemical scaffold in the development of novel anti-inflammatory and anti-allergic therapies.

References

In Vitro Profile of AH 7725: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 7725 is a chemical compound historically investigated for its anti-allergic properties. Identified as an orally active analogue of disodium (B8443419) cromoglycate, its primary mechanism of action is centered on the stabilization of mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators. This technical guide provides a comprehensive overview of the available in vitro data on this compound, including its quantitative effects on histamine release, detailed experimental protocols for relevant assays, and a proposed signaling pathway based on its pharmacological similarity to cromoglycate-like compounds.

Quantitative Data: Inhibition of Histamine Release

In vitro studies have demonstrated the potency of this compound in inhibiting immunologically triggered histamine release from mast cells. The following table summarizes the key quantitative data available for this compound in comparison to other cromoglycate analogues.

| Compound | IC50 (μg/mL) for Histamine Release Inhibition |

| This compound | 0.06 |

| Sodium Cromoglycate | 92.5 |

| Tixanox | 0.22 |

| PRD-92-EA | 0.34 |

| RU 31156 | 0.43 |

| ICI 74917 | 0.45 |

| FPL 52757 | 0.68 |

| WY 16922 | 0.85 |

| Doxantrazole | 1.01 |

Data sourced from a comparative study on the activity of sodium cromoglycate analogues in human lung tissue in vitro.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the study of this compound and other mast cell stabilizing agents. These protocols are synthesized from established methods for similar compounds, providing a framework for the replication and further investigation of this compound's effects.

Mast Cell Stabilization Assay using Rat Peritoneal Mast Cells

Objective: To assess the ability of a test compound to inhibit antigen-induced degranulation of rat peritoneal mast cells.

Materials:

-

Male Wistar rats (200-250 g)

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Compound 48/80 (degranulating agent)

-

Test compound (e.g., this compound)

-

Toluidine blue stain

-

Light microscope

-

Centrifuge

Procedure:

-

Euthanize rats and collect peritoneal fluid by washing the peritoneal cavity with 10 mL of cold HBSS.

-

Centrifuge the collected fluid at 400 x g for 10 minutes at 4°C to pellet the cells.

-

Wash the cell pellet twice with cold HBSS and resuspend in HBSS containing 0.1% BSA.

-

Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate 1 mL aliquots of the cell suspension with varying concentrations of the test compound (or vehicle control) for 15 minutes at 37°C.

-

Induce degranulation by adding Compound 48/80 to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.

-

Stop the reaction by adding 2 mL of ice-cold HBSS.

-

Centrifuge the cells at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a small volume of HBSS.

-

Prepare smears of the cell suspension on glass slides, air dry, and stain with 0.1% toluidine blue for 5 minutes.

-

Observe the slides under a light microscope and count the number of granulated and degranulated mast cells (at least 100 cells per slide).

-

Calculate the percentage of protection against degranulation using the following formula: % Protection = [1 - (Number of degranulated cells in treated group / Number of degranulated cells in control group)] x 100

In Vitro Histamine Release Assay from Human Lung Mast Cells

Objective: To quantify the inhibitory effect of a test compound on IgE-mediated histamine release from passively sensitized human lung mast cells.

Materials:

-

Human lung tissue (obtained from surgical resections)

-

Tyrode's buffer

-

Human serum containing specific IgE antibodies

-

Antigen (e.g., anti-human IgE)

-

Test compound (e.g., this compound)

-

Perchloric acid

-

o-Phthaldialdehyde (OPT)

-

Fluorometer

Procedure:

-

Finely chop human lung tissue and wash extensively with Tyrode's buffer.

-

Passively sensitize the tissue fragments by incubating with human serum containing specific IgE at 37°C for 2 hours.

-

Wash the sensitized tissue to remove excess serum.

-

Distribute the tissue fragments into tubes containing Tyrode's buffer.

-

Pre-incubate the tissue with varying concentrations of the test compound (or vehicle control) for 15 minutes at 37°C.

-

Challenge the tissue with an optimal concentration of the antigen (e.g., anti-human IgE) and incubate for 15 minutes at 37°C to induce histamine release.

-

Terminate the reaction by placing the tubes on ice and centrifuging to pellet the tissue.

-

Collect the supernatant and precipitate proteins by adding perchloric acid.

-

Determine the histamine content in the supernatant fluorometrically using the o-phthaldialdehyde (OPT) method.

-

Measure the total histamine content in the tissue by boiling an aliquot of the tissue suspension.

-

Express the histamine release as a percentage of the total histamine content.

-

Calculate the IC50 value for the test compound from the concentration-response curve.

Proposed Signaling Pathway and Experimental Workflow

Based on the known mechanism of cromoglycate and related mast cell stabilizers, the following signaling pathway is proposed for this compound. The primary action is believed to be the inhibition of calcium influx, a critical step in mast cell degranulation. This may be achieved through the modulation of chloride channels or by interacting with a G-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP) which in turn inhibits degranulation.

Caption: Proposed signaling pathway for this compound in mast cells.

The experimental workflow to investigate this proposed mechanism would involve a series of in vitro assays designed to measure key events in the signaling cascade.

Caption: Experimental workflow for in vitro characterization of this compound.

Conclusion

The available in vitro data, though limited and from an earlier era of pharmacological research, clearly position this compound as a potent inhibitor of mast cell degranulation. Its activity, significantly greater than that of disodium cromoglycate in the described assays, suggests a strong potential as a mast cell stabilizer. The provided experimental protocols offer a foundation for contemporary researchers to reinvestigate and expand upon these initial findings. Furthermore, the proposed signaling pathway, based on the established understanding of cromoglycate-like drugs, provides a testable hypothesis for future mechanistic studies. This technical guide serves as a valuable resource for scientists and drug development professionals interested in the pharmacology of this compound and the broader field of mast cell-mediated inflammatory diseases.

AH 7725: A Technical Overview of Mast Cell Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in the inflammatory cascade, particularly in Type I hypersensitivity reactions. Upon activation, typically initiated by the cross-linking of high-affinity IgE receptors (FcεRI), mast cells undergo rapid degranulation, releasing a potent cocktail of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), proteases (e.g., tryptase), and lipid mediators (e.g., leukotrienes). This release is responsible for the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.

Mast cell stabilization represents a key therapeutic strategy to prevent the initiation of the allergic cascade. Compounds in this class act to inhibit the degranulation process, thereby preventing the release of inflammatory mediators. AH 7725 is a compound identified as an orally active agent with properties similar to disodium (B8443419) cromoglycate, a well-known mast cell stabilizer.[1][2] Clinical studies in the 1970s demonstrated its efficacy in inhibiting immediate-type asthmatic responses to antigen challenges in patients, suggesting a mechanism of action rooted in the prevention of mast cell degranulation.[1] This guide provides a technical overview of the mechanisms, experimental evaluation, and signaling pathways pertinent to this compound and its role as a mast cell stabilizer.

Proposed Mechanism of Action

As an analogue of cromoglycate, the mechanism of action of this compound is presumed to be similar, focusing on the inhibition of the signaling cascade that leads to mast cell degranulation.[1][2] The primary mechanism for cromoglycate-like compounds involves the stabilization of the mast cell membrane, which is thought to prevent the influx of extracellular calcium (Ca²⁺) that is essential for the fusion of granular membranes with the plasma membrane.[3][4][5][6] Without this critical rise in intracellular calcium, the degranulation process is halted.[6]

Further mechanisms proposed for cromoglycate, and by extension potentially for this compound, include the inhibition of phosphodiesterase (PDE) enzymes, which would lead to an increase in intracellular cyclic AMP (cAMP), and the regulation of mast cell protein phosphorylation. An increase in cAMP is generally associated with the inhibition of mast cell activation.

Signaling Pathway of Mast Cell Activation and Inhibition

The diagram below illustrates the canonical IgE-mediated mast cell activation pathway and the putative points of inhibition by a cromoglycate-like stabilizer such as this compound.

Caption: IgE-mediated signaling cascade in mast cells and proposed inhibitory points for this compound.

Quantitative Analysis of Mast Cell Stabilization

| Stimulus (Concentration) | Mast Cell Type | Mediator Assayed | Max Inhibition (%) | IC50 (µM) |

| anti-IgE + Antigen (100 ng/mL) | Rat Basophilic Leukemia (RBL-2H3) | β-Hexosaminidase | 94.5 ± 3.8 | 12.5 |

| anti-IgE + Antigen (100 ng/mL) | Bone Marrow-Derived Mast Cells (BMMC) | Histamine | 91.2 ± 4.5 | 15.1 |

| Compound 48/80 (10 µg/mL) | Rat Peritoneal Mast Cells (RPMC) | Histamine | 75.6 ± 6.2 | 28.4 |

| Calcium Ionophore A23187 (1 µM) | RBL-2H3 | β-Hexosaminidase | 55.1 ± 5.9 | 45.2 |

Note: The data presented are for illustrative purposes only and do not represent actual experimental results for this compound.

Experimental Protocols

Evaluating the mast cell stabilizing activity of a compound like this compound involves robust in vitro assays. The most common method is the quantification of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules, which serves as a reliable and convenient marker for degranulation.[7][8]

Protocol: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This protocol describes a typical experiment to measure the inhibition of IgE-mediated degranulation in RBL-2H3 cells.

1. Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed cells into a 96-well, flat-bottom tissue culture plate at a density of 2 x 10⁵ cells/well.

-

Sensitize the cells by adding anti-DNP IgE to a final concentration of 0.5 µg/mL.

-

Incubate overnight (16-18 hours) at 37°C in a 5% CO₂ incubator.

2. Compound Incubation:

-

The following day, gently wash the sensitized cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

-

Prepare serial dilutions of the test compound (e.g., this compound) in Tyrode's buffer.

-

Add 180 µL of Tyrode's buffer to each well, followed by 20 µL of the test compound dilution. For control wells, add 20 µL of buffer alone.

-

Incubate the plate for 30 minutes at 37°C.

3. Cell Stimulation and Sample Collection:

-

Initiate degranulation by adding 20 µL of the stimulant, DNP-HSA (antigen), to a final concentration of 100 ng/mL.

-

Controls:

- Unstimulated Control (Basal Release): Add 20 µL of buffer instead of antigen.

- Total Release Control (Maximum Release): Add 20 µL of 1% Triton X-100 to lyse the cells.

-

Incubate the plate for 1 hour at 37°C.

-

To stop the reaction, place the plate on ice for 5 minutes.

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C.

-

Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

4. Enzymatic Assay and Data Analysis:

-

Prepare the substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate (B86180) buffer (pH 4.5).

-

Add 50 µL of the substrate solution to each well containing the supernatant.

-

Incubate for 1-2 hours at 37°C.

-

Stop the enzymatic reaction by adding 150 µL of stop solution (0.4 M Glycine, pH 10.7). A yellow color will develop.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = [(Sample Abs - Basal Abs) / (Total Abs - Basal Abs)] x 100

-

Calculate the percentage of inhibition for the test compound at each concentration: % Inhibition = [1 - (% Release with Compound / % Release without Compound)] x 100

-

Plot % Inhibition versus compound concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the β-hexosaminidase assay.

Caption: Workflow for a typical mast cell degranulation (β-hexosaminidase) inhibition assay.

Conclusion

While this compound is a compound from an earlier era of drug discovery, the principles of its action as a cromoglycate-like mast cell stabilizer are central to the ongoing development of anti-allergic therapies. Its characterization as an orally active agent highlights a significant advantage over inhaled stabilizers like cromolyn (B99618) sodium.[1] The technical framework provided here, including the understanding of the underlying signaling pathways and robust experimental protocols, offers a comprehensive guide for researchers and drug development professionals interested in evaluating and developing novel mast cell stabilizing agents. Future investigation into compounds like this compound could leverage modern high-throughput screening and advanced molecular biology techniques to fully elucidate their mechanisms and therapeutic potential.

References

- 1. Inhibition of Experimental Asthma in Man by a New Drug (this compound) Active when Given by Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of allergic reactions by cromoglycate and by a new series of compounds (AH 6556, AH 7079 and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast cell - Wikipedia [en.wikipedia.org]

- 4. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 7. abmgood.com [abmgood.com]

- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

AH 7725: An Early-Stage Investigation into a Novel Cromolyn-Like Compound for Allergic Rhinitis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the early research surrounding AH 7725, a compound identified in the 1970s with properties similar to disodium (B8443419) cromoglycate (cromolyn sodium). Due to the limited publicly available research, this document focuses on the primary clinical study conducted on this compound in the context of allergic asthma, as no dedicated studies on allergic rhinitis have been identified. The information presented herein is intended to provide a detailed understanding of the compound's known characteristics, its presumed mechanism of action, and the experimental approaches used in its initial evaluation. This guide is designed for researchers, scientists, and drug development professionals interested in the historical context of anti-allergic drug discovery and the pharmacology of mast cell stabilizers.

Introduction to this compound

This compound emerged from a series of compounds developed with the aim of improving upon the therapeutic profile of disodium cromoglycate, a cornerstone in the prophylactic treatment of allergic conditions. The key distinguishing feature of this compound was its reported efficacy when administered orally, a significant advantage over the inhaled route of administration required for cromolyn (B99618) sodium.[1][2] Early research positioned this compound as a potential prophylactic agent for type I hypersensitivity reactions, which are central to the pathophysiology of both allergic asthma and allergic rhinitis.

Chemical Properties:

| Property | Value |

| Chemical Formula | C16H12O6 |

| CAS Number | 33459-28-8[2] |

Presumed Mechanism of Action: Mast Cell Stabilization

While the precise molecular interactions of this compound were not fully elucidated in the available early literature, its pharmacological activity was consistently compared to that of disodium cromoglycate.[1][2] Therefore, this compound is presumed to act as a mast cell stabilizer. This mechanism involves the inhibition of mast cell degranulation upon exposure to an allergen. By stabilizing the mast cell membrane, this compound would prevent the release of histamine, leukotrienes, and other inflammatory mediators that are responsible for the clinical manifestations of allergic rhinitis, such as sneezing, rhinorrhea, and nasal congestion.

References

AH 7725: An Orally Active Analogue of Disodium Cromoglycate for Mast Cell Stabilization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Disodium (B8443419) cromoglycate (DSCG), a cornerstone in the prophylactic treatment of allergic asthma and other mast cell-mediated disorders, has long been recognized for its mast cell stabilizing properties. Its clinical utility, however, is hampered by poor oral bioavailability, necessitating administration via inhalation. This limitation spurred the development of orally active analogues, among which AH 7725 has emerged as a significant compound. This technical guide provides a comprehensive overview of this compound as a disodium cromoglycate analogue, focusing on its comparative pharmacology, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical and Pharmacological Profile

Disodium cromoglycate and this compound, while functionally similar, possess distinct chemical structures that dictate their pharmacokinetic profiles.

Table 1: Chemical and Pharmacokinetic Properties

| Property | Disodium Cromoglycate (DSCG) | This compound |

| Chemical Name | Disodium 5,5'-[(2-hydroxytrimethylene)dioxy]bis(4-oxo-4H-1-benzopyran-2-carboxylate) | 7-(2-Hydroxyethoxy)-9-oxo-9H-xanthene-2-carboxylic acid |

| Molecular Formula | C23H14Na2O11 | C16H12O6 |

| Key Structural Feature | Bis-chromone | Xanthenone |

| Oral Bioavailability | Poor | Effective when taken by mouth[1] |

Comparative Efficacy in Mast Cell Stabilization

Both this compound and disodium cromoglycate exert their primary therapeutic effect by inhibiting the degranulation of mast cells, a critical event in the allergic inflammatory cascade. Upon activation by allergens, mast cells release a plethora of pre-formed and newly synthesized mediators, including histamine (B1213489) and leukotrienes, which are responsible for the clinical manifestations of allergy.

Mechanism of Action: A Focus on Signaling Pathways

The stabilizing effect of both compounds on mast cells is primarily attributed to the inhibition of calcium influx, a crucial step for the fusion of granular membranes with the plasma membrane and subsequent mediator release.

Disodium Cromoglycate Signaling Pathway

Disodium cromoglycate is thought to influence calcium channel opening receptors, thereby preventing the influx of extracellular calcium.[4] This disruption of calcium signaling is a key event in its mast cell stabilizing effect. The binding of an allergen to IgE antibodies on the mast cell surface typically triggers a signaling cascade that leads to the opening of calcium channels. By interfering with this process, DSCG effectively uncouples allergen recognition from the cellular response of degranulation.

This compound Signaling Pathway

As an analogue, this compound is presumed to share a similar mechanism of action, interfering with the signal transduction pathway that leads to mast cell degranulation. Its efficacy when administered orally suggests that it is more resistant to metabolic degradation and is readily absorbed from the gastrointestinal tract.

Experimental Protocols

The evaluation of mast cell stabilizing agents like this compound and disodium cromoglycate relies on a variety of in vitro and in vivo experimental models. A key in vitro assay is the mast cell degranulation assay.

Mast Cell Degranulation Assay

Objective: To quantify the extent of mast cell degranulation in response to an allergen or other secretagogues and to assess the inhibitory effect of test compounds.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium (e.g., DMEM)

-

Sensitizing antibody (e.g., anti-DNP IgE)

-

Antigen (e.g., DNP-HSA)

-

Test compounds (this compound, Disodium Cromoglycate)

-

Lysis buffer

-

Substrate for released mediator (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase assay)

-

Spectrophotometer

Procedure:

-

Cell Culture and Sensitization:

-

Culture mast cells in appropriate medium to the desired density.

-

Sensitize the cells by incubating with an appropriate concentration of IgE antibody overnight.

-

-

Compound Incubation:

-

Wash the sensitized cells to remove unbound IgE.

-

Pre-incubate the cells with varying concentrations of the test compounds (this compound or DSCG) or vehicle control for a specified period.

-

-

Allergen Challenge:

-

Induce degranulation by adding the specific antigen.

-

Incubate for a time sufficient to allow for mediator release (e.g., 30-60 minutes).

-

-

Quantification of Degranulation:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the released mediators.

-

Lyse the cell pellet to determine the total amount of mediator within the cells.

-

Measure the activity of a marker enzyme (e.g., β-hexosaminidase) in both the supernatant and the cell lysate using a colorimetric assay.

-

-

Data Analysis:

-

Calculate the percentage of mediator release for each condition.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

-

Conclusion

This compound represents a significant advancement in the development of mast cell stabilizers by overcoming the primary limitation of its predecessor, disodium cromoglycate. Its oral bioavailability opens up new avenues for the systemic treatment of mast cell-driven diseases. Further research focusing on detailed structure-activity relationships and a deeper understanding of its interaction with specific components of the mast cell signaling pathway will be crucial for the development of even more potent and specific second-generation oral mast cell stabilizers. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this important therapeutic area.

References

- 1. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downregulation of mucosal mast cell activation and immune response in diarrhoea-irritable bowel syndrome by oral disodium cromoglycate: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Oral Bioavailability of AH 7725: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 7725, a compound analogous to disodium (B8443419) cromoglycate, demonstrated potential as an orally active agent for the inhibition of experimental asthma in early clinical studies.[1][2][3][4] Unlike disodium cromoglycate, which has poor gastrointestinal absorption, this compound was shown to be effective when administered orally.[1][2][3][4] However, detailed quantitative data on its oral bioavailability and the underlying pharmacokinetic profile are not extensively documented in publicly available literature. This technical guide provides a comprehensive framework for a thorough investigation of the oral bioavailability of this compound. It outlines the requisite experimental protocols, data presentation standards, and logical workflows necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended to serve as a roadmap for researchers and drug development professionals seeking to build a complete pharmacokinetic understanding of this compound or similar compounds.

Introduction

The therapeutic potential of an orally administered drug is fundamentally linked to its bioavailability—the fraction of the administered dose that reaches systemic circulation unchanged. Early clinical evidence from 1974 suggested that this compound is orally active in preventing antigen-induced bronchospasm in asthmatic patients.[1][2][3][4] This observation implies a degree of systemic absorption, a notable advantage over its poorly absorbed analogue, sodium cromoglycate.[5][6] To fully characterize this compound for further development, a detailed investigation into its oral bioavailability is imperative. This guide outlines the essential preclinical and clinical studies required to generate a robust pharmacokinetic profile.

Preclinical Investigation of Oral Bioavailability

A preclinical assessment is foundational to understanding the intrinsic pharmacokinetic properties of a new chemical entity. This typically involves in vitro assays and in vivo animal studies.

In Vitro Permeability Assessment: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity Testing: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

-

Permeability Measurement (Apical to Basolateral):

-

The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with transport buffer.

-

A solution of this compound at a known concentration is added to the apical compartment.

-

Samples are collected from the basolateral compartment at specified time intervals.

-

-

Permeability Measurement (Basolateral to Apical):

-

The experiment is repeated with the addition of this compound to the basolateral (donor) compartment and sampling from the apical (receiver) compartment to determine the efflux ratio.

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

The efflux ratio is calculated as: Papp (B-A) / Papp (A-B).

-

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Propranolol (High Permeability Control) | [Insert Value] | [Insert Value] | [Insert Value] |

| Atenolol (Low Permeability Control) | [Insert Value] | [Insert Value] | [Insert Value] |

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies in animal models (e.g., rats, dogs) are essential for determining the absolute oral bioavailability and overall pharmacokinetic profile.

-

Animal Model: Male Sprague-Dawley rats are commonly used for initial pharmacokinetic studies.

-

Dose Administration:

-

Intravenous (IV) Administration: A cohort of rats receives a single IV bolus dose of this compound (e.g., 1-5 mg/kg) to determine the pharmacokinetic parameters independent of absorption.

-

Oral (PO) Administration: A second cohort of rats receives a single oral gavage dose of this compound (e.g., 10-50 mg/kg).

-

-

Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine the following pharmacokinetic parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose (mg/kg) | [Insert Value] | [Insert Value] |

| Cmax (ng/mL) | N/A | [Insert Value] |

| Tmax (h) | N/A | [Insert Value] |

| AUC₀-t (ngh/mL) | [Insert Value] | [Insert Value] |

| AUC₀-∞ (ngh/mL) | [Insert Value] | [Insert Value] |

| t₁/₂ (h) | [Insert Value] | [Insert Value] |

| CL (L/h/kg) | [Insert Value] | N/A |

| Vd (L/kg) | [Insert Value] | N/A |

| Absolute Oral Bioavailability (F%) | N/A | [Insert Value] |

Clinical Investigation of Oral Bioavailability

Following promising preclinical data, the oral bioavailability of this compound must be confirmed in human subjects.

Phase 1 Clinical Trial: Single Ascending Dose and Food Effect Study

The initial clinical investigation in healthy volunteers will assess safety, tolerability, and pharmacokinetics, including the effect of food on absorption.

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study in healthy volunteers. A food-effect cohort will also be included.

-

Dose Escalation: Subjects will receive single oral doses of this compound or placebo, with the dose escalated in subsequent cohorts after safety review.

-

Pharmacokinetic Sampling: Serial blood samples will be collected at frequent intervals post-dose to characterize the plasma concentration-time profile.

-

Food Effect Assessment: A crossover study design will be used where subjects receive a single dose of this compound on two separate occasions: once in a fasted state and once after a high-fat meal.

-

Sample Analysis: Plasma concentrations of this compound will be determined by a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters will be calculated for each dose level and for the fed vs. fasted states.

| Parameter | Dose 1 (mg) | Dose 2 (mg) | Dose 3 (mg) | Food Effect (Dose X mg - Fasted) | Food Effect (Dose X mg - Fed) |

| Cmax (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Tmax (h) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| AUC₀-t (ngh/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| AUC₀-∞ (ngh/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| t₁/₂ (h) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Visualizing Experimental Workflows and Relationships

Clear visualization of experimental processes and logical connections is crucial for understanding the overall investigative strategy.

Diagrams

Caption: Preclinical workflow for determining oral bioavailability.

Caption: Clinical workflow for assessing human oral pharmacokinetics.

Caption: Conceptual ADME pathway for an orally administered drug.

Conclusion

While historical data indicates that this compound is orally active, a comprehensive understanding of its oral bioavailability is essential for any modern drug development program. The experimental framework detailed in this guide, encompassing in vitro permeability assays, in vivo animal pharmacokinetic studies, and a well-designed Phase 1 clinical trial, provides a robust pathway to thoroughly characterize the ADME properties of this compound. The resulting data will be critical for determining its therapeutic potential, establishing an appropriate dosing regimen, and guiding its future clinical development.

References

- 1. Newer antiasthmatic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cromoglycate and other antiallergic drugs: a possible mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Experimental Asthma in Man by a New Drug (this compound) Active when Given by Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of experimental asthma in man by a new drug (this compound) active when given by mouth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Cromoglicic acid - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: The Effect of AH 7725 on Histamine Release

Disclaimer: Detailed quantitative data, specific experimental protocols, and the precise signaling pathway for AH 7725 are not available in the public domain, primarily being present in research from the early 1970s that is not readily accessible. This guide provides a comprehensive overview based on the known properties of this compound as a cromoglycate-like mast cell stabilizer and includes representative data, protocols, and pathways typical for this class of compounds.

Introduction

This compound is a chemical compound identified for its properties as an inhibitor of immediate-type allergic reactions.[1] Functionally similar to disodium (B8443419) cromoglycate, this compound is recognized for its ability to stabilize mast cells and prevent the release of histamine (B1213489) and other inflammatory mediators that drive allergic symptoms.[1] Mast cells are crucial effector cells in allergic and inflammatory responses, releasing a variety of mediators upon activation.[2] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the effects of cromoglycate-like compounds, exemplified by this compound, on histamine release.

Quantitative Data on Histamine Release Inhibition

While specific quantitative data for this compound is not available, the following table represents typical dose-dependent inhibition of histamine release from mast cells by a cromoglycate-like compound. This data is illustrative and serves to demonstrate the expected pharmacological profile.

| Compound Concentration (µM) | Mean Histamine Release (% of Control) | Standard Deviation (±) | % Inhibition |

| 0 (Control) | 100 | 5.2 | 0 |

| 1 | 85.3 | 4.8 | 14.7 |

| 10 | 62.1 | 3.9 | 37.9 |

| 100 | 35.8 | 2.5 | 64.2 |

| 1000 | 15.2 | 1.8 | 84.8 |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the effect of mast cell stabilizing agents like this compound on histamine release.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation by measuring the release of the enzyme β-hexosaminidase, which is co-localized with histamine in mast cell granules.[3][4]

3.1.1 Materials and Reagents

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

-

Anti-DNP IgE monoclonal antibody

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

0.1 M citrate (B86180) buffer, pH 4.5

-

Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100

-

96-well cell culture plates

-

Microplate reader

3.1.2 Procedure

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 24 hours.

-

-

Compound Incubation and Cell Stimulation:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound (or the test compound) in Tyrode's buffer for 30 minutes at 37°C.

-

Induce degranulation by adding DNP-HSA (100 ng/mL) to the wells and incubate for 1 hour at 37°C.

-

Include control wells:

-

Negative control: Cells with buffer only (spontaneous release).

-

Positive control: Cells stimulated with DNP-HSA without the test compound.

-

Total release control: Cells lysed with 0.5% Triton X-100.

-

-

-

Measurement of β-Hexosaminidase Activity:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 200 µL of stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

-

Leukocyte Histamine Release Assay

This assay directly measures the amount of histamine released from isolated human leukocytes (specifically basophils) in response to an allergen.

3.2.1 Materials and Reagents

-

Heparinized whole blood from an allergic donor

-

Dextran (B179266) solution

-

HEPES-buffered saline with calcium and magnesium (HBS-CM)

-

Specific allergen (e.g., pollen extract)

-

Perchloric acid

-

o-Phthaldialdehyde (OPT)

-

Histamine standard solution

-

Fluorometer

3.2.2 Procedure

-

Leukocyte Isolation:

-

Mix heparinized whole blood with 6% dextran in a 4:1 ratio.

-

Allow erythrocytes to sediment for 60-90 minutes at room temperature.

-

Collect the leukocyte-rich plasma layer and centrifuge at 150 x g for 10 minutes.

-

Wash the cell pellet twice with HBS-CM.

-

Resuspend the cells in HBS-CM to a concentration of approximately 1-5 x 10^6 cells/mL.

-

-

Histamine Release Experiment:

-

Pre-incubate aliquots of the leukocyte suspension with various concentrations of this compound for 15 minutes at 37°C.

-

Add the specific allergen to the cell suspensions to trigger histamine release.

-

Incubate for 45 minutes at 37°C.

-

Include control tubes:

-

Spontaneous release: Cells with buffer only.

-

Total histamine: Cells lysed with perchloric acid.

-

-

Stop the reaction by placing the tubes on ice and centrifuging at 1000 x g for 10 minutes at 4°C.

-

-

Histamine Quantification (Fluorometric Assay):

-

Transfer the supernatants to new tubes.

-

Add perchloric acid to precipitate proteins, then centrifuge.

-

To the clarified supernatant, add NaOH and OPT solution.

-

After a short incubation, add phosphoric acid to stabilize the fluorescent product.

-

Measure the fluorescence using a fluorometer with excitation at 360 nm and emission at 450 nm.

-

Create a standard curve using known concentrations of histamine.

-

-

Data Analysis:

-

Calculate the amount of histamine released in each sample by comparing the fluorescence readings to the standard curve.

-

Express the results as a percentage of total histamine release.

-

Signaling Pathways and Visualizations

The primary mechanism of action for cromoglycate-like compounds is the stabilization of mast cells, which prevents the degranulation cascade initiated by the cross-linking of IgE receptors.

IgE-Mediated Mast Cell Activation Pathway

The following diagram illustrates the general signaling pathway of IgE-mediated mast cell activation, which is inhibited by compounds like this compound. The likely point of intervention for mast cell stabilizers is the inhibition of calcium influx, a critical step for granular fusion with the cell membrane.[5]

Caption: IgE-Mediated Mast Cell Activation Pathway and Site of Inhibition.

Experimental Workflow for Assessing Histamine Release Inhibition

The following diagram outlines the typical workflow for an in vitro experiment to determine the efficacy of a compound like this compound in inhibiting histamine release.

Caption: In Vitro Experimental Workflow for Histamine Release Inhibition Assay.

References

- 1. Inhibition of Experimental Asthma in Man by a New Drug (this compound) Active when Given by Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. abmgood.com [abmgood.com]

- 4. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

Methodological & Application

Application Notes and Protocols for AH 7725 In Vivo Animal Studies

To the Researcher:

This document is intended to provide a comprehensive overview of the available information regarding the in vivo dosage and administration of AH 7725 in animal models. However, a thorough search of publicly available scientific literature has revealed a significant lack of detailed information on this specific compound. The primary research on this compound appears to have been conducted in the early 1970s, and access to the full-text articles from this period is limited.

The information that could be retrieved indicates that this compound was investigated as an orally active anti-allergic compound with properties similar to disodium (B8443419) cromoglycate. The key preclinical studies that likely contain the detailed dosage and protocol information are:

-

Assem, E. S. (1973). Inhibition of allergic reactions by cromoglycate and by a new series of compounds (AH 6556, AH 7079 and this compound). International Archives of Allergy and Applied Immunology, 45(5), 708–718.

-

Fullarton, J., Martin, L. E., & Vardey, C. (1973). Studies on the inhibition of cellular anaphylaxis. International Archives of Allergy and Applied Immunology, 45(1), 84–86.

Unfortunately, the full text of these articles could not be located through available search methods. The following sections, therefore, provide a general framework and hypothetical protocols based on the limited information and common practices for similar compounds in the field of allergy research in animal models. It is crucial to note that the specific dosages and protocols for this compound remain unconfirmed. Researchers are strongly advised to seek out the original 1973 publications for precise experimental details.

Summary of Preclinical Data (Hypothetical)

Due to the unavailability of the primary literature, a quantitative data summary cannot be provided. It is inferred from secondary sources that this compound was effective via oral administration in animal models of allergic reactions. A hypothetical data table is presented below to illustrate how such data would be structured.

| Parameter | Animal Model | Dosage Range (mg/kg) | Administration Route | Frequency | Key Findings (Hypothetical) |

| Efficacy | Rat (Passive Cutaneous Anaphylaxis) | 10 - 100 | Oral (gavage) | Single dose, 1 hr prior to challenge | Dose-dependent inhibition of cutaneous allergic reaction. |

| Efficacy | Guinea Pig (Bronchoconstriction) | 25 - 100 | Oral (gavage) | Single dose, 2 hrs prior to challenge | Significant reduction in antigen-induced bronchoconstriction. |

| Pharmacokinetics | Rat | 50 | Oral (gavage) | Single dose | Moderate oral bioavailability with peak plasma concentrations at 2-4 hours. |

Note: The data in this table is purely illustrative and not based on retrieved experimental results.

Experimental Protocols (General Framework)

The following are generalized protocols for in vivo animal studies investigating orally active anti-allergic compounds. These should be adapted based on the specific details found in the original this compound literature.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model is commonly used to assess the in vivo activity of compounds that inhibit mast cell degranulation.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Anti-ovalbumin (OVA) IgE antibody (rat)

-

Ovalbumin (OVA) antigen

-

Evans blue dye

-

Saline solution

-

Male Wistar rats (200-250 g)

Protocol:

-

Sensitization: Anesthetize rats and inject 0.1 ml of anti-OVA IgE antibody solution intradermally into the shaved dorsal skin at two to four sites.

-

Drug Administration: After 24-48 hours, administer this compound or vehicle orally by gavage.

-

Antigen Challenge: One hour after drug administration, inject a solution of OVA (e.g., 1 mg/ml) mixed with Evans blue dye (e.g., 1%) intravenously.

-

Evaluation: After 30 minutes, euthanize the animals and dissect the dorsal skin. Measure the diameter and intensity of the blue spots at the injection sites. The inhibition of the allergic reaction is calculated by comparing the results from the drug-treated group with the vehicle-treated group.

Antigen-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of a compound to protect against allergic asthma-like symptoms.

Materials:

-

This compound

-

Vehicle

-

Ovalbumin (OVA)

-

Saline solution

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Whole-body plethysmograph

Protocol:

-

Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of OVA with an adjuvant (e.g., aluminum hydroxide). This is typically done 2-3 weeks before the experiment.

-

Drug Administration: Administer this compound or vehicle orally by gavage.

-

Antigen Challenge: Two hours after drug administration, place the guinea pig in a whole-body plethysmograph and expose it to an aerosolized solution of OVA for a defined period.

-

Evaluation: Monitor respiratory parameters (e.g., tidal volume, respiratory rate, and specific airway resistance) before, during, and after the antigen challenge. The protective effect of this compound is determined by its ability to prevent or reduce the changes in these parameters induced by the antigen.

Visualizations

Experimental Workflow for PCA Studies

Caption: Workflow for Passive Cutaneous Anaphylaxis (PCA) studies.

Hypothesized Signaling Pathway of Mast Cell Stabilization

This compound is believed to act similarly to disodium cromoglycate, which stabilizes mast cells. The exact molecular mechanism of these early compounds is not fully elucidated but is thought to involve the modulation of calcium influx.

Application Notes and Protocols for Dissolving AH 7725 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 7725 is a xanthene derivative that functions as a mast cell stabilizer, exhibiting properties analogous to disodium (B8443419) cromoglycate (cromolyn sodium).[1][2][3][4] Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489) and other inflammatory mediators.[5][6][7] This makes this compound a compound of interest for in vitro studies of allergic and inflammatory responses. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization and use of this compound in a research setting.

Data Presentation

A summary of the physicochemical properties and recommended handling of this compound is provided in the table below.

| Parameter | Value | Source/Rationale |

| Chemical Name | This compound | --- |

| CAS Number | 33459-28-8 | [8] |

| Molecular Formula | C₁₆H₁₂O₆ | [8] |

| Molecular Weight | 300.26 g/mol | [8] |